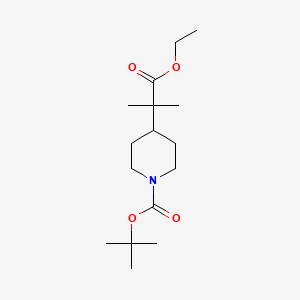
1,5-Naphthyridin-4-ol, 7-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1,5-Naphthyridin-4-ol, 7-bromo-” is a chemical entity listed in the PubChem database
Preparation Methods
The synthetic routes and reaction conditions for preparing 1,5-Naphthyridin-4-ol, 7-bromo- involve multiple steps. The preparation methods typically include:
Synthetic Routes: The synthesis of 1,5-Naphthyridin-4-ol, 7-bromo- involves specific organic reactions, which may include condensation, cyclization, and functional group transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 1,5-Naphthyridin-4-ol, 7-bromo- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,5-Naphthyridin-4-ol, 7-bromo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents, and temperature control.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Naphthyridin-4-ol, 7-bromo- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It may be used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Naphthyridin-4-ol, 7-bromo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Molecular Targets: It may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
1,5-Naphthyridin-4-ol, 7-bromo- can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Structural Analogues: Compounds with similar chemical structures but different functional groups or substituents.
Functional Analogues: Compounds with similar biological or chemical activities but different structures.
Uniqueness: 1,5-Naphthyridin-4-ol, 7-bromo- may have unique properties or activities that distinguish it from other similar compounds.
Conclusion
1,5-Naphthyridin-4-ol, 7-bromo- is a versatile compound with significant potential in various scientific fields Its unique chemical structure and properties make it a valuable tool for research and industrial applications
Properties
IUPAC Name |
7-bromo-1H-1,5-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H5BrN2O/c2*9-5-3-6-8(11-4-5)7(12)1-2-10-6/h2*1-4H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCPZHDYAOMBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)N=CC(=C2)Br.C1=CNC2=C(C1=O)N=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine](/img/structure/B8112772.png)

![3-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8112789.png)



